molecular formula C6H5ClN2O B8791552 2-Chloro-1-(pyrimidin-2-yl)ethanone

2-Chloro-1-(pyrimidin-2-yl)ethanone

Cat. No.: B8791552
M. Wt: 156.57 g/mol
InChI Key: VMWAQWAHPRVJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(pyrimidin-2-yl)ethanone is a chlorinated ketone derivative featuring a pyrimidine ring at the 1-position and a chloro-substituted acetyl group at the 2-position. The compound is frequently utilized in the synthesis of heterocyclic systems, such as indoloquinoxaline derivatives and pyrrolopyridine-based compounds . Its reactivity as an electrophilic chloroacetylating agent makes it valuable in constructing pharmacologically relevant scaffolds, including azatryptamine analogs .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

2-chloro-1-pyrimidin-2-ylethanone

InChI

InChI=1S/C6H5ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2

InChI Key

VMWAQWAHPRVJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 2-chloro-1-(pyrimidin-2-yl)ethanone can be contextualized by comparing it to analogous chloroethanone derivatives. Key differences in substituents, reactivity, and applications are highlighted below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Substituents Applications/Reactivity Reference
This compound C₆H₄ClN₂O Pyrimidinyl Intermediate for indoloquinoxaline, azatryptamine synthesis; electrophilic reactivity
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 2,5-Dimethoxyphenyl Organic synthesis; light-sensitive crystals (m.p. 88–90°C)
2-Chloro-1-(2,4-dichlorophenyl)ethanone C₈H₅Cl₃O 2,4-Dichlorophenyl Biocatalytic reduction to (R)-enantiomer (83.2% yield, >99.9% ee); antifungal intermediate
2-Chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone C₅H₃Cl₃N₂O 4,5-Dichloroimidazolyl Potential antimicrobial/antifungal applications; halogen-rich structure
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone C₈H₈ClNO₂ 6-Methoxypyridinyl Biochemical reagent; methoxy group enhances solubility
2-Chloro-1-(3-methylpyridin-2-yl)ethanone C₈H₈ClNO 3-Methylpyridinyl Pharmaceutical intermediate; methyl group modifies steric/electronic properties
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone C₆H₇ClN₂O 1-Methylimidazolyl Reactivity in heterocyclic synthesis; potential kinase inhibitor scaffolds

Key Observations

Substituent Effects on Reactivity Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity of the ketone, facilitating nucleophilic substitution (e.g., in Darzens condensations, reports high stereoselectivity for trans-oxirane formation) . Electron-Donating Groups (OCH₃, CH₃): Modify solubility and steric bulk. For instance, 2-chloro-1-(6-methoxypyridin-2-yl)ethanone’s methoxy group improves aqueous compatibility .

Biological Relevance

  • The dichlorophenyl derivative () is critical in synthesizing (R)-miconazole, underscoring the role of halogenation in antifungal activity .
  • Pyrimidine and imidazole derivatives (e.g., ) are privileged scaffolds in drug discovery due to their ability to mimic purine bases and interact with biological targets .

Synthetic Utility The pyrimidinyl derivative’s nitrogen-rich ring enables participation in cyclocondensation reactions, as seen in indoloquinoxaline synthesis . In contrast, the imidazolyl analogue () serves as a precursor for kinase inhibitors, leveraging its heteroaromatic core for target binding .

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